molecular formula C12H21NO4 B6273255 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 1878002-81-3

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No. B6273255
CAS RN: 1878002-81-3
M. Wt: 243.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, also known as TBACB, is an organic compound with a wide range of applications in synthetic organic chemistry. TBACB has been used as a building block for the synthesis of many compounds and has been used to study the mechanism of action of a variety of biological processes.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid has been used in a wide range of scientific research applications. It has been used in the synthesis of peptides and other biologically active compounds, and has been used to study the mechanism of action of a variety of biological processes. 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid has also been used to synthesize oligonucleotides and other nucleic acid analogs, as well as to study the structure and function of proteins.

Mechanism of Action

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is a proton donor, which means that it can donate protons to other molecules. This property makes it useful for the synthesis of peptides and other biologically active compounds. 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is also a polar compound, which means that it can interact with other molecules on a molecular level. This property makes it useful for studying the structure and function of proteins.
Biochemical and Physiological Effects
1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to affect the uptake and release of neurotransmitters. 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid has also been found to affect the expression of genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is a useful tool for laboratory experiments due to its ease of synthesis and its wide range of applications. However, 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid has some limitations. It is not soluble in water, and its proton donating properties can lead to the formation of unwanted side reactions. Additionally, the toxicity of 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid should be taken into consideration when using it in laboratory experiments.

Future Directions

There are many potential future directions for 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid research. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Additionally, 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid could be used in the synthesis of novel compounds with potential therapeutic applications. Finally, 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid could be used to study the structure and function of proteins, as well as to develop new methods for the synthesis of peptides and other biologically active compounds.

Synthesis Methods

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is synthesized in a two-step process. The first step involves the reaction of tert-butyl bromoacetate with trimethylamine in anhydrous acetonitrile. The resulting product is an acylated trimethylammonium salt, which is then treated with aqueous sodium hydroxide to obtain the desired 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid. This method of synthesis has been found to be efficient and cost-effective, and yields a high purity product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid' involves the protection of the amine group, followed by the alkylation of the protected amine with 2,2-dimethylcyclobutanone. The resulting product is then deprotected to yield the final compound.", "Starting Materials": [ "tert-butyl carbamate", "2,2-dimethylcyclobutanone", "diisopropylcarbodiimide", "1-hydroxybenzotriazole", "triethylamine", "dichloromethane", "methanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with diisopropylcarbodiimide and 1-hydroxybenzotriazole in dichloromethane.", "Step 2: Alkylation of the protected amine with 2,2-dimethylcyclobutanone in the presence of triethylamine in dichloromethane.", "Step 3: Deprotection of the tert-butyl carbamate group by reacting with methanol and sodium hydroxide in water to yield the final product." ] }

CAS RN

1878002-81-3

Product Name

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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